molecular formula C23H17ClO5 B074873 2,4,6-Triphenylpyrylium perchlorate CAS No. 1484-88-4

2,4,6-Triphenylpyrylium perchlorate

Cat. No. B074873
CAS RN: 1484-88-4
M. Wt: 408.8 g/mol
InChI Key: DVWQSKNALFXODO-UHFFFAOYSA-M
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Description

2,4,6-Triphenylpyrylium perchlorate is a chemical compound with the molecular formula C23H17ClO5 . It is used in various chemical reactions and has specific properties that make it useful in the field of organic chemistry .


Synthesis Analysis

The synthesis of 2,4,6-Triphenylpyrylium perchlorate involves conversion of Py-tosylate to a pseudo-base, which is then transformed to PyCl by reacting with HCl . It reacts with most heterocyclic amines in dimethylformamide to give quaternary pyridinium salts .


Molecular Structure Analysis

The molecular structure of 2,4,6-Triphenylpyrylium perchlorate is represented by the formula C23H17ClO5. It has an average mass of 408.831 Da and a monoisotopic mass of 408.076447 Da .


Chemical Reactions Analysis

2,4,6-Triphenylpyrylium perchlorate reacts with most heterocyclic amines in dimethylformamide to give quaternary pyridinium salts . It also has been used as a sensitizer to carry out the photooxidation of cathecol .

Scientific Research Applications

  • Reactions with Heterocyclic Amines : 2,4,6-Triphenylpyrylium perchlorate reacts with most heterocyclic amines in dimethylformamide to produce quaternary pyridinium salts, which have potential applications in organic synthesis (Zvezdina, Zhdanova, Bren, & Dorofeenko, 1974).

  • Synthesis of Pyridine and Pyrimidine Derivatives : This compound is converted to 2,4,6-triphenylpyridine in reactions with urea and various ureas derivatives, highlighting its utility in the synthesis of pyridine and pyrimidine derivatives, important structures in medicinal chemistry (Zvezdina, Zhdanova, & Dorofeenko, 1979).

  • Intermediate Formation in Reactions with Ammonia : In its reaction with aqueous ammonia, a crystalline intermediate is formed, which is easily converted into 2,4,6-triphenylpyridine by dehydration, indicating its role in intermediate compound formation (Balaban & Toma, 1966).

  • Preparation of Isocyanates : It converts hydrazides into 1-amidopyridinium perchlorates, which are then deprotonated to free pyridinium 1-acylimines. These intermediates are useful in the smooth thermolysis to 2,4,6-triphenylpyridine and corresponding isocyanates, providing a practical synthetic method for isocyanates (Katritzky, Lewis, & Nie, 1979).

  • Mass Spectrometry Applications : In mass spectrometry, 2,4,6-triphenylpyrylium and thiopyrylium cations are thermally reduced to the corresponding free radicals, indicating its use in understanding radical formation and stability (Hvistendahl, Györösi, & Undheim, 1974).

  • Conversion of Amines : It reacts with primary amines to give 1-substituted pyridinium perchlorates which can produce various compounds like S-alkyl-O-ethyl dithiocarbonates, demonstrating its application in amine conversion processes (Katritzky, Gruntz, Mongelli, & Rezende, 1979).

Safety And Hazards

It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest 2,4,6-Triphenylpyrylium perchlorate. If swallowed, immediate medical assistance should be sought. It should be kept in a dry, cool, and well-ventilated place with the container tightly closed .

properties

IUPAC Name

2,4,6-triphenylpyrylium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17O.ClHO4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWQSKNALFXODO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061724
Record name Pyrylium, 2,4,6-triphenyl-, perchlorate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triphenylpyrylium perchlorate

CAS RN

1484-88-4
Record name Pyrylium, 2,4,6-triphenyl-, perchlorate (1:1)
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Record name 2,4,6-Triphenylpyrylium perchlorate
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Record name Pyrylium, perchlorate
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Record name Pyrylium, 2,4,6-triphenyl-, perchlorate (1:1)
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Record name Pyrylium, 2,4,6-triphenyl-, perchlorate
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Record name 2,4,6-TRIPHENYLPYRYLIUM PERCHLORATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
AT Balaban, C Toma - Tetrahedron, 1966 - Elsevier
In the reaction of 2,4,6-triphenylpyrylium perchlorate with aqueous ammonia, a crystalline intermediate was isolated, which is easily converted into 2,4,6-triphenylpyridine y dehydration. …
Number of citations: 85 www.sciencedirect.com
TC Chadwick - Analytical Chemistry, 1973 - ACS Publications
Nitron (1), tetraphenylarsonium (2, 3),-phosphonium, and-stibonium chlorides, methylene blue (4), and tetra-n-pentylammonium bromide (5) have all been used as precipitants for …
Number of citations: 17 pubs.acs.org
PK Bhowmik, RCG Principe, SL Chen, D King… - Chemical Physics …, 2022 - Elsevier
The synthesis, optical spectroscopic properties, and lasing potential of 2,4,6-triphenylpyrylium chloride (PyCl) are reported. The synthesis involves conversion of Py-tosylate (instead of …
Number of citations: 4 www.sciencedirect.com
AV Dolganov, BS Tanaseichuk, VY Yurova… - International Journal of …, 2019 - Elsevier
The electrocatalytic activity in the reaction of hydrogen evolution (HER) of new members of the family of metal-free electrocatalysts - 2,4,6-triphenylpyridine and 2,4,6-triphenylpyrillium …
Number of citations: 21 www.sciencedirect.com
CG Le Fèvre, RJW Le Fèvre - Journal of the Chemical Society …, 1932 - pubs.rsc.org
IN furtherance of the aims stated in previous papers we have investigated the action of nitric acid on 2: 4: 6-triphenylpyrylizcm perchlorute (111). This substance was conveniently …
Number of citations: 5 pubs.rsc.org
AT Balaban - Tetrahedron, 1968 - Elsevier
The reaction of 2,4,6-triphenylpyrylium (II) with hydroxylamine affords the monoxime (IVB, Y = O) of the pseudobase. It isomerizes readily into the 3,5-diphenyl-5-phenacyl-2-isoxazoline (…
Number of citations: 62 www.sciencedirect.com
Ł Wojtas, P Milart, K Stadnicka - Journal of molecular structure, 2006 - Elsevier
The crystal structure for two salts of 3-methyl-4-(2,4,6-triphenylpyridinium-1-yl)-phenolate (1) with o-arsanilic (2-aminobenzene-arsonic) and perchloric acids were determined by X-ray …
Number of citations: 8 www.sciencedirect.com
A Dinculescu, AT Balaban - Organic Preparations and Procedures …, 1984 - Taylor & Francis
2-to afford 1.3. 5-& 9 by the conjugate acid of a second chalcone molecule to yield the saturated monoketone 2 and the conjugate acid of the dione: the latter cyclizes with dehydration to …
Number of citations: 6 www.tandfonline.com
AT Balaban - Tetrahedron, 1970 - Elsevier
2,4,6-Triphenylpyrylium salts (I) afford with hydrazine an unstable pseudobase-monohydrazone (IV, X = NH) possibly by a 1,5 hydrogen transfer; it readily dehydrates to the 7-…
Number of citations: 33 www.sciencedirect.com
F Pragst, M Janda, I Stibor - Electrochimica Acta, 1980 - Elsevier
The two-electronic cathodic reduction of some 2,4,6-triarylpyrylium cations P + in presence of aliphatic chlorides, bromides or iodides RX leads to the formation of 2,4,6-triaryl-4-alkyl-…
Number of citations: 18 www.sciencedirect.com

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